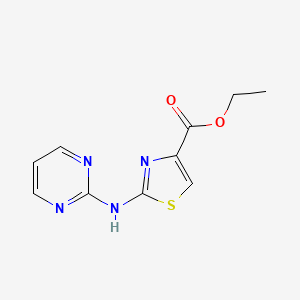

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate

Description

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyrimidin-2-ylamino group at position 2 and an ethyl carboxylate ester at position 2. This scaffold is integral to medicinal chemistry due to its versatility in targeting enzymes and receptors involved in diseases such as cancer.

Synthesis: The compound is synthesized via multi-step reactions involving ethyl 2-chloro-3-oxobutanoate and substituted thioureas, as demonstrated in CDK9 inhibitor studies . Modifications, such as masking the 2-methylamino group with a tert-butoxycarbonate, are employed to enhance reactivity in subsequent steps .

Biological Relevance: Derivatives of this scaffold exhibit antitumor activity, particularly against colorectal cancer, by targeting β-catenin .

Properties

IUPAC Name |

ethyl 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-2-16-8(15)7-6-17-10(13-7)14-9-11-4-3-5-12-9/h3-6H,2H2,1H3,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJGYZMDSOQVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The Hantzsch thiazole synthesis is a classical method for constructing thiazole rings through the condensation of a carbothioamide with an α-halocarbonyl compound. For this target molecule, pyrimidin-2-yl-carbothioamide serves as the sulfur and nitrogen donor, while ethyl 2-chloroacetoacetate provides the α-chloroester necessary for cyclization.

- Pyrimidin-2-yl-carbothioamide Preparation : Pyrimidin-2-amine is treated with thiophosgene or Lawesson’s reagent to introduce the thiocarbamoyl group.

- Cyclization : A mixture of pyrimidin-2-yl-carbothioamide (30 mmol) and ethyl 2-chloroacetoacetate (30 mmol) in absolute ethanol (30 mL) is refluxed for 5 hours. The reaction is quenched in cold water, neutralized with 10% sodium bicarbonate, and filtered to yield a crude solid. Recrystallization from ethanol affords ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate as a yellow crystalline solid.

Key Observations :

Spectral Characterization

- 1H NMR (DMSO-d6) : δ 12.46 (s, 1H, -NH-), 8.83 (s, 1H, pyrimidine-H), 8.15 (s, 1H, thiazole-H), 4.29 (q, J = 7.0 Hz, 2H, -OCH2CH3), 1.30 (t, J = 7.1 Hz, 3H, -OCH2CH3).

- MS (ESI) : m/z 279.3 [M+H]+.

Nucleophilic Aromatic Substitution Coupling Route

Spectral Characterization

- 1H NMR (DMSO-d6) : δ 12.55 (s, 1H, -NH-), 8.59 (d, J = 5.1 Hz, 2H, pyrimidine-H), 8.10 (s, 1H, thiazole-H), 4.24 (q, J = 7.0 Hz, 2H, -OCH2CH3), 1.29 (t, J = 7.0 Hz, 3H, -OCH2CH3).

- MS (ESI) : m/z 279.3 [M+H]+.

Comparative Analysis of Synthetic Routes

| Parameter | Hantzsch Route | Coupling Route |

|---|---|---|

| Starting Material Cost | Moderate (requires thiocarbamoyl synthesis) | Low (commercially available) |

| Reaction Time | 5 hours | 24 hours |

| Yield | 70–75% | 60–65% |

| Purification | Recrystallization | Column chromatography |

| Scalability | Suitable for gram-scale | Limited by DMF volume |

Advantages of Hantzsch Route :

- Single-step synthesis with fewer intermediates.

- Higher yields due to efficient cyclization.

Advantages of Coupling Route :

- Avoids handling thiocarbamoyl precursors.

- Amenable to structural diversification via pyrimidine analogs.

Reaction Optimization and Byproduct Management

Solvent and Temperature Effects

Byproducts and Mitigation

- Hantzsch Route : Trace unreacted ethyl 2-chloroacetoacetate is removed via aqueous workup.

- Coupling Route : Excess 2-chloropyrimidine is extracted using dichloromethane/water partitioning.

Applications and Derivatives

The synthetic flexibility of this compound enables its use as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Chemical and Biological Properties

1. Chemical Synthesis:

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate serves as a crucial building block in organic synthesis. It is synthesized through the reaction of ethyl thiazole-4-carboxylate with pyrimidin-2-ylamine, typically using solvents like ethanol and catalysts such as hydrochloric acid to facilitate the reaction. This compound can undergo various reactions, including oxidation, reduction, and substitution, which allows for the creation of numerous derivatives with potential applications in drug development and material science .

2. Biological Activity:

The compound exhibits notable biological activities, particularly antimicrobial properties. Research indicates that it interacts with enzymes critical for bacterial cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase. This interaction suggests potential applications in developing antibacterial agents against resistant strains of bacteria .

Table 1: Summary of Applications

| Field | Application |

|---|---|

| Chemistry | Building block for complex molecule synthesis |

| Biology | Antimicrobial and anticancer research |

| Medicine | Potential therapeutic agent for various diseases |

| Industry | Development of new materials and precursors for other compounds |

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

In another study, derivatives of this compound were synthesized and tested for cytotoxicity against cancer cell lines. The results demonstrated that certain derivatives exhibited high antiproliferative activity, particularly against leukemia cells, indicating promising avenues for cancer treatment research .

Molecular Mechanism of Action

The molecular mechanism underlying the biological activities of this compound involves binding interactions with specific biomolecules. These interactions can lead to enzyme inhibition or activation, which may alter gene expression and cellular processes critical for microbial survival and cancer cell proliferation .

Future Directions in Research

Ongoing research aims to further explore the therapeutic potential of this compound. Areas of interest include:

- Modification of Structure: Investigating how structural modifications can enhance biological activity and selectivity.

- Combination Therapies: Studying the effects of this compound in combination with existing antibiotics or anticancer agents to improve efficacy.

- Mechanistic Studies: Elucidating the detailed mechanisms by which this compound interacts with target proteins and enzymes.

Mechanism of Action

The mechanism of action of ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Bioactivity

The table below compares key analogs of ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, emphasizing substituent effects on bioactivity:

Key Structural and Functional Differences

- Pyrimidine vs. Phenyl Substitution: Replacement of pyrimidin-2-ylamino with phenyl (e.g., Ethyl 2-phenylthiazole-4-carboxylate) reduces kinase inhibition efficacy due to loss of hydrogen-bonding interactions critical for ATP-binding pockets .

- Electronic and Steric Effects : Chlorinated analogs (e.g., Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate) exhibit increased lipophilicity (similarity 0.79), enhancing membrane penetration but reducing aqueous solubility .

- Hybrid Scaffolds : Incorporation of benzo[d]thiazole (e.g., compound 18) introduces planar aromatic systems, improving DNA intercalation and topoisomerase inhibition .

Pharmacokinetic and Physicochemical Properties

- ADMET Profiles: In silico studies of ethyl 2-aminothiazole-4-carboxylate derivatives predict favorable absorption but moderate hepatotoxicity due to ester hydrolysis .

Biological Activity

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound has been shown to interact with various enzymes and proteins, suggesting its potential as a bioactive agent. Notably, it interacts with the enzyme UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in bacterial cell wall synthesis . This interaction may underlie its antibacterial properties.

2. Cellular Effects

Research indicates that related compounds within the thiazole family exhibit notable antimicrobial activities. This compound has demonstrated significant antibacterial and antifungal activities, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .

3. Molecular Mechanism

The compound's biological activity is thought to stem from its ability to bind with specific biomolecules, leading to enzyme inhibition or activation. For instance, studies have shown that thiazole derivatives can inhibit DNA gyrase and topoisomerase IV in Escherichia coli, which are critical for bacterial DNA replication . The presence of a 2-aminothiazole moiety is essential for this inhibitory activity, as it facilitates interactions with key residues in the enzyme's active site .

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial potency of thiazole derivatives, including this compound. For example:

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | E. coli | 12 | |

| Related Thiazole Derivative | S. aureus | 0.012 | |

| Thiazole Derivative | Streptococcus pneumoniae | Not effective due to efflux pumps |

These results highlight the compound's potential against specific pathogens while also indicating challenges posed by antibiotic resistance mechanisms.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. It has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation:

| Compound | Target CDK | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| This compound | CDK9 | 3–7 | HCT116 | |

| Thiazole Derivative | CDK4/6 | Potent Inhibitor | Various Cancer Lines |

These findings suggest that the compound may induce apoptosis in cancer cells by modulating key regulatory pathways.

5. Conclusion and Future Directions

This compound exhibits significant biological activity through its interactions with various enzymes and cellular targets. Its potential as an antimicrobial and anticancer agent warrants further investigation into its pharmacological properties and mechanisms of action. Ongoing research may lead to the development of novel therapeutic agents based on this compound structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.